molecular formula C14H11ClN2O3 B1589026 7-Azaindole N-oxide 3-chlorobenzoate CAS No. 611197-49-0

7-Azaindole N-oxide 3-chlorobenzoate

Cat. No.: B1589026
CAS No.: 611197-49-0
M. Wt: 290.7 g/mol
InChI Key: WGCXWHNFXDOYSG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 7-Azaindole N-oxide 3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

7-Azaindole N-oxide 3-chlorobenzoate serves as a crucial building block in organic synthesis. It is utilized in the development of heterocyclic compounds that exhibit potential biological activity. Its unique structure allows for various chemical modifications, making it versatile in synthetic pathways.

Biological Research

In biological contexts, this compound is studied for its effects on cellular processes and enzyme activities. The N-oxide group can participate in redox reactions, influencing the activity of redox-sensitive enzymes, which is critical for understanding metabolic pathways and enzyme regulation .

Medicinal Chemistry

7-Azaindole derivatives, including this compound, have been investigated for their potential as:

  • Anticancer Agents: Studies have shown that certain derivatives can inhibit cancer cell proliferation.
  • Kinase Inhibitors: The azaindole framework is recognized for its ability to selectively inhibit various kinases, which are pivotal in cancer progression and other diseases .
  • Antifungal Agents: Some derivatives demonstrate antifungal properties, contributing to the development of new therapeutic agents .

Data Table: Comparison with Related Compounds

Compound NameStructure FeaturesApplications
7-Azaindole Lacks N-oxide and benzoate groupsBasic research
7-Azaindole N-oxide Contains N-oxide groupEnzyme activity studies
3-Chlorobenzoic Acid Lacks azaindole moietyIntermediate in organic synthesis
This compound Unique due to both N-oxide and chlorobenzoate groupsAnticancer, kinase inhibition

Case Study 1: Anticancer Activity

A study highlighted the anticancer properties of a series of 7-azaindole derivatives, including this compound. In vitro assays demonstrated that these compounds inhibited the growth of various cancer cell lines, with IC50 values indicating promising potency against specific targets .

Case Study 2: Kinase Inhibition

Research focused on optimizing 7-Azaindole derivatives for kinase inhibition revealed that modifications to the N-oxide group significantly affected the selectivity and potency against specific kinases such as Cdc7. The study established structure-activity relationships (SAR) that guided further development of these compounds as potential therapeutics for cancer treatment .

Mechanism of Action

The mechanism of action of 7-Azaindole N-oxide 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of redox-sensitive enzymes . Additionally, the compound can bind to kinase enzymes, inhibiting their activity and thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Biological Activity

7-Azaindole N-oxide 3-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an N-oxide group and a chlorobenzoate moiety, which contribute to its reactivity and biological interactions. The compound's molecular formula is C11H8ClN2O2C_{11}H_{8}ClN_{2}O_{2} with a molecular weight of approximately 238.65 g/mol.

The biological activity of this compound primarily arises from its interactions with specific enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of redox-sensitive enzymes, while the chlorobenzoate moiety may facilitate binding to various biological targets .

Biological Activities

Research indicates that 7-Azaindole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that 7-Azaindole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
  • Enzyme Inhibition : It has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways related to inflammation and cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits antibacterial and antifungal properties
Enzyme InhibitionInhibits PDE enzymes affecting inflammatory pathways

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of various 7-Azaindole derivatives against human cancer cell lines. The results indicated that compounds with an N-oxide group showed enhanced cytotoxicity compared to their non-N-oxide counterparts. Specifically, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics .
  • Inhibition of Phosphodiesterase : Another study focused on the inhibition of PDE4 by 7-Azaindole derivatives. The findings revealed that the presence of the chlorobenzoate moiety improved binding affinity and selectivity towards PDE4, suggesting potential therapeutic applications in treating conditions like asthma and COPD .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of 7-Azaindole derivatives. Modifications at different positions on the azaindole scaffold have been shown to significantly impact potency against various biological targets. For instance, methylation at the nitrogen atom or substitution at the 3 or 5 positions resulted in varying degrees of activity against Trypanosoma brucei (the causative agent of sleeping sickness) and other pathogens .

Properties

IUPAC Name

3-chlorobenzoate;7-hydroxy-1H-pyrrolo[2,3-b]pyridin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2.C7H6N2O/c8-6-3-1-2-5(4-6)7(9)10;10-9-5-1-2-6-3-4-8-7(6)9/h1-4H,(H,9,10);1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCXWHNFXDOYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)[O-].C1=CC2=C(NC=C2)[N+](=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468802
Record name 7-Azaindole N-oxide 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611197-49-0
Record name 7-Azaindole N-oxide 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Azaindole N-oxide 3-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

meta-Chloroperbenzoic acid (“m-CPBA”; 25.4 g, 147 mmol) was added portionwise to 1H-pyrrolo[2,3-b]pyridine (15.0 g, 127 mmol) in 1:2 dimethoxyethane (“DME”):heptane (80:160 mL) at 10° C. The reaction was then stirred at room temperature for 1 hour. The precipitate was filtered and washed with 1:2 DME:heptane. The precipitate was then dried to give 7-hydroxy-1H-pyrrolo[2,3-b]pyridin-7-ium 3-chlorobenzoate (33.0 g, 89.4% yield).
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azaindole N-oxide 3-chlorobenzoate
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7-Azaindole N-oxide 3-chlorobenzoate
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7-Azaindole N-oxide 3-chlorobenzoate
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7-Azaindole N-oxide 3-chlorobenzoate
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Reactant of Route 6
7-Azaindole N-oxide 3-chlorobenzoate

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